9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
CAS No.:
Cat. No.: VC15747898
Molecular Formula: C15H13ClN2O2
Molecular Weight: 288.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O2 |
|---|---|
| Molecular Weight | 288.73 g/mol |
| IUPAC Name | 2-chloro-9-prop-2-enoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
| Standard InChI | InChI=1S/C15H13ClN2O2/c1-2-7-20-11-3-4-12-10(8-11)5-6-18-13(12)9-14(16)17-15(18)19/h2-4,8-9H,1,5-7H2 |
| Standard InChI Key | BALPEUARSWWTQV-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl |
Introduction
9-(Allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a synthetic organic compound belonging to the class of heterocyclic compounds, specifically pyrimidines and isoquinolines. This compound is characterized by its unique structure, which combines a pyrimidine ring fused to an isoquinoline moiety, along with an allyloxy substituent and a chlorine atom. The molecular formula of this compound is C15H13ClN2O2, and it has a molecular weight of approximately 288.73 g/mol .
Synthesis Methods
The synthesis of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be achieved through various methods involving the reaction of appropriate starting materials under controlled conditions. For example, one method involves stirring the reaction mixture at 50 °C for several days, followed by purification steps to yield the compound with high purity .
Comparison with Similar Compounds
Several compounds share structural similarities with 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one, such as:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Contains methoxy groups instead of allyloxy; potential for different biological activity. | Methoxy groups may influence electronic properties and biological interactions differently than allyloxy. |
| 2-Chloro-9-propoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Propoxy group may alter solubility and reactivity compared to allyloxy. | The propoxy group could affect the compound's interaction with biological targets. |
| 9-(Methoxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one | Methoxy group could influence electronic properties and biological interactions differently than allyloxy. | Methoxy substitution might change the compound's pharmacological profile. |
Research Findings and Future Directions
Research into 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one continues to expand its potential applications in therapeutic contexts. Further studies are needed to explore its chemical reactivity and biological activities fully, which could reveal new therapeutic avenues or applications based on its distinct properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume